Dual Mpro/Cathepsin L Inhibition Profile Versus Single-Target Mpro Inhibitors
SARS-CoV-2 Mpro-IN-5 demonstrates dual inhibitory activity against both Mpro (IC50 = 1800 nM) and human Cathepsin L (IC50 = 145 nM), a host protease essential for viral entry via the endosomal pathway [1]. In contrast, nirmatrelvir inhibits only Mpro (IC50 = 18.1 nM) with no measurable activity against CatL [2]. Similarly, GC376 potently inhibits Mpro (IC50 = 0.14 nM) but does not target CatL [3]. The dual-target mechanism of Mpro-IN-5 addresses two distinct stages of the SARS-CoV-2 replication cycle that single-target inhibitors cannot simultaneously engage.
| Evidence Dimension | Target engagement profile (Mpro and Cathepsin L inhibition) |
|---|---|
| Target Compound Data | Mpro IC50 = 1800 nM; CatL IC50 = 145 nM |
| Comparator Or Baseline | Nirmatrelvir: Mpro IC50 = 18.1 nM, CatL IC50 = not active; GC376: Mpro IC50 = 0.14 nM, CatL IC50 = not active |
| Quantified Difference | Mpro-IN-5 uniquely inhibits CatL at 145 nM; comparators show no CatL inhibition |
| Conditions | Recombinant enzyme inhibition assays for Mpro and CatL; data derived from separate published studies |
Why This Matters
This dual inhibition profile enables Mpro-IN-5 to serve as a single-agent probe for interrogating the functional interplay between viral polyprotein processing and host-mediated entry, which single-target inhibitors cannot address.
- [1] Sacco MD, Ma C, Lagarias P, et al. Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2. ACS Med Chem Lett. 2022;13(11):1805-1812. View Source
- [2] Owen DR, Allerton CMN, Anderson AS, et al. An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19. Science. 2021;374(6575):1586-1593. View Source
- [3] Ma C, Sacco MD, Hurst B, et al. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. Cell Res. 2020;30(8):678-692. View Source
